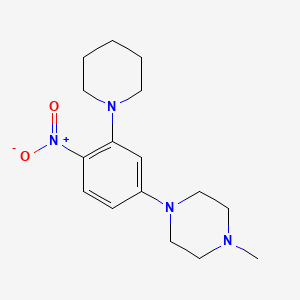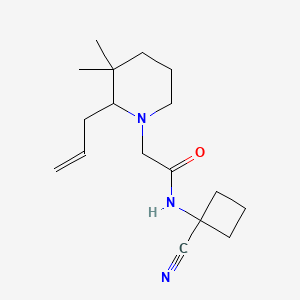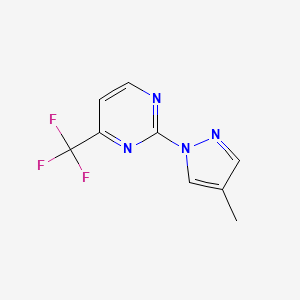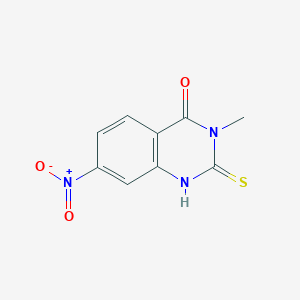
2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group, piperidine ring, and thiadiazole ring would likely result in a rigid and planar structure. The fluorophenyl group could introduce some electronic and steric effects that influence the compound’s reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group is typically a good leaving group, so it might be involved in substitution reactions. The piperidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and fluorophenyl groups could increase its polarity, affecting its solubility in different solvents.Applications De Recherche Scientifique
Antibacterial and Antimicrobial Activities
Research on derivatives of the 1,3,4-thiadiazole moiety, particularly those incorporating sulfonamide and piperazine groups, has demonstrated significant antibacterial activities. These compounds have been found to exhibit better antibacterial activities at certain concentrations against various pathogens, indicating their potential as antibiotic agents (Wu Qi, 2014).
Anticancer Properties
A variety of novel compounds, including 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a biologically active sulfone moiety, have been synthesized and evaluated for their in-vitro anticancer activity against human breast cancer cell lines, showing promising results compared to reference drugs (M. Al-Said et al., 2011). Additionally, the synthesis of 1,3,4-oxadiazole derivatives has been directed towards exploring anticancer potential, with some compounds exhibiting strong anticancer activities, suggesting further in vivo studies for their therapeutic application (A. Rehman et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Compounds derived from 1,3,4-thiadiazole have been studied for their ability to inhibit various enzymes. For instance, novel sulfonamides incorporating aroylhydrazone- or thiadiazinyl- moieties have shown inhibitory effects towards carbonic anhydrase isozymes, which play a role in various physiological processes including respiration, acid-base balance, and the formation of aqueous humor in the eye (A. Alafeefy et al., 2015).
Antimicrobial and Antifungal Applications
Synthesis and evaluation of new heterocycles based on the 1,3,4-thiadiazole structure have demonstrated antimicrobial and antifungal activities. These findings support the potential use of such compounds in treating infections caused by various pathogens (T. El‐Emary et al., 2002).
Fluorescence Probes and Spectroscopic Applications
Studies on 1,3,4-thiadiazole derivatives have explored their dual fluorescence effects, which can be induced by specific molecular aggregation and substituent structures. These properties suggest potential applications as fluorescence probes in biological and molecular medical research, providing tools for the study of cellular processes and disease mechanisms (Iwona Budziak et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S2/c14-11-3-1-2-4-12(11)22(18,19)17-7-5-10(6-8-17)20-13-16-15-9-21-13/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIRRWNVYSLJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzenesulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(2-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2777306.png)
![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2777307.png)
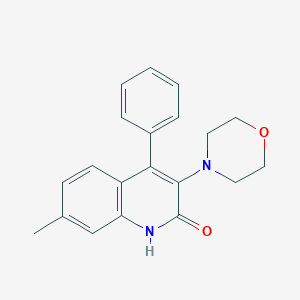
![N-(2-chloro-4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2777309.png)

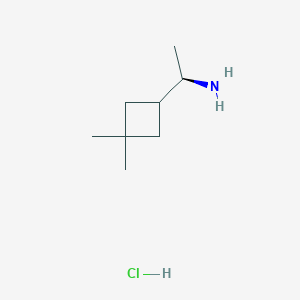
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2777317.png)
